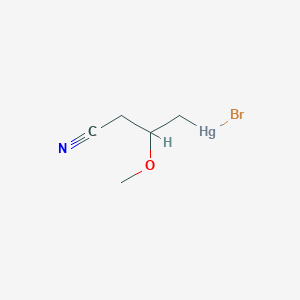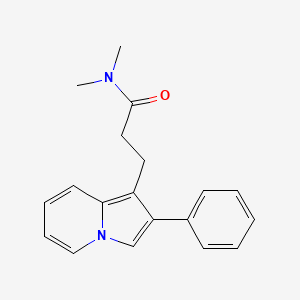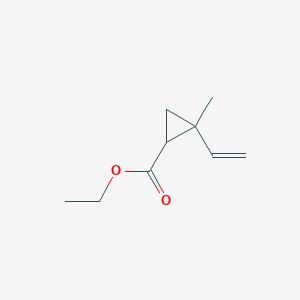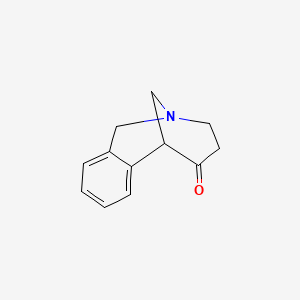
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is a tricyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one typically involves multiple steps, including cyclization reactions and functional group transformations. One common method involves the intramolecular Friedel–Crafts alkylation, which forms the tricyclic core structure . Another approach is the intramolecular Heck cyclization, which also efficiently constructs the desired ring system .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often leading to the formation of saturated derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.
Biology: Its derivatives are investigated for potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: This compound has a similar tricyclic structure but differs in the degree of saturation and functional groups.
2,3,4,5,6,7-Hexahydro-1H-1,4-diazepine: Another related compound with a different ring system and nitrogen atoms incorporated into the structure.
Uniqueness
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
23077-06-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
9-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-one |
InChI |
InChI=1S/C12H13NO/c14-12-5-6-13-7-9-3-1-2-4-10(9)11(12)8-13/h1-4,11H,5-8H2 |
InChI Key |
AKMJYHUKKZMYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C1=O)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



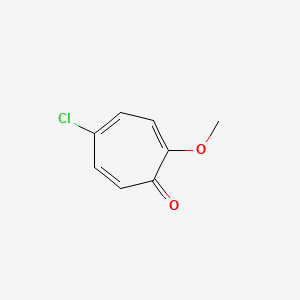
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

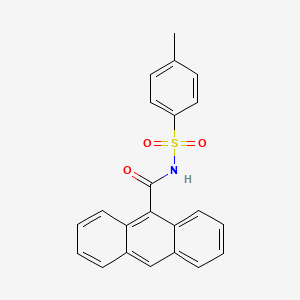

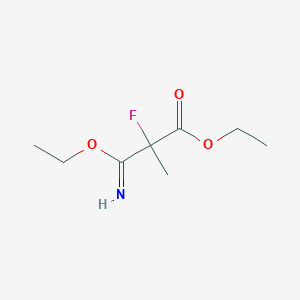
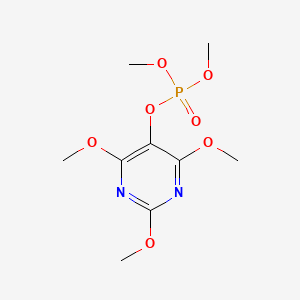
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
